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Compound of Interest

Compound Name: Cholesteryl isoamyl ether

CAS No.: 74996-30-8

Cat. No.: B1607063

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of cholesteryl isoamyl ether
against common cholesteryl esters, namely cholesteryl oleate and cholesteryl benzoate. Due to

the limited availability of direct experimental spectra for cholesteryl isoamyl ether, this

document presents predicted spectroscopic data based on the well-established spectral

characteristics of the cholesterol backbone and the isoamyl functional group. This guide serves

as a valuable resource for the structural validation of synthesized cholesteryl isoamyl ether
and for comparing its spectroscopic properties with those of widely used cholesterol

derivatives.

Comparative Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for

cholesteryl isoamyl ether, cholesteryl oleate, and cholesteryl benzoate.

¹H NMR Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Assignment
Cholesteryl Isoamyl

Ether (Predicted)

Cholesteryl Oleate

(Experimental)

Cholesteryl

Benzoate

(Experimental)[1][2]

Cholesterol H-3 ~3.1 - 3.3 (m) ~4.6 (m) ~4.8 (m)

Cholesterol H-6 ~5.3 - 5.4 (m) ~5.4 (m) ~5.4 (m)

Cholesterol H-18

(CH₃)
~0.67 (s) ~0.68 (s) ~0.69 (s)

Cholesterol H-19

(CH₃)
~1.01 (s) ~1.02 (s) ~1.03 (s)

Cholesterol H-21

(CH₃)
~0.91 (d) ~0.92 (d) ~0.92 (d)

Cholesterol H-26/27

(CH₃)
~0.86 (d) ~0.86 (d) ~0.87 (d)

Ether/Ester Linkage

Protons

Isoamyl O-CH₂ ~3.4 - 3.6 (t) - -

Isoamyl CH₂ ~1.5 - 1.7 (m) - -

Isoamyl CH ~1.7 - 1.9 (m) - -

Isoamyl CH₃ ~0.9 (d) - -

Oleate α-CH₂ - ~2.3 (t) -

Oleate Vinyl CH=CH - ~5.3 (m) -

Benzoate ortho-H - - ~8.0 (d)

Benzoate meta/para-

H
- - ~7.4 - 7.6 (m)

¹³C NMR Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Assignment
Cholesteryl Isoamyl

Ether (Predicted)

Cholesteryl Oleate

(Experimental)

Cholesteryl

Benzoate

(Experimental)[3]

Cholesterol C-3 ~79 - 81 ~74 ~75

Cholesterol C-5 ~140 - 141 ~140 ~140

Cholesterol C-6 ~121 - 122 ~123 ~123

Cholesterol C-18 ~11.8 ~11.9 ~11.9

Cholesterol C-19 ~19.4 ~19.3 ~19.3

Cholesterol C-21 ~18.7 ~18.7 ~18.7

Cholesterol C-26/27 ~22.6, ~22.8 ~22.6, ~22.8 ~22.6, ~22.8

Ether/Ester Linkage

Carbons

Isoamyl O-CH₂ ~65 - 67 - -

Isoamyl CH₂ ~38 - 40 - -

Isoamyl CH ~25 - 27 - -

Isoamyl CH₃ ~22 - 24 - -

Oleate C=O - ~173 -

Oleate α-CH₂ - ~35 -

Oleate Vinyl C=C - ~130 -

Benzoate C=O - - ~166

Benzoate Aromatic C - - ~128 - 133

IR Spectroscopy Data
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
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Functional Group
Cholesteryl Isoamyl

Ether (Predicted)

Cholesteryl Oleate

(Experimental)

Cholesteryl

Benzoate

(Experimental)

C-H Stretch (Aliphatic) 2850 - 3000 2850 - 3000 2850 - 3000

C=C Stretch

(Cholesterol)
~1670 ~1670 ~1670

C-O-C Stretch (Ether) 1070 - 1150 (strong) - -

C=O Stretch (Ester) - ~1735 (strong) ~1720 (strong)

C-O Stretch (Ester) - ~1170 ~1270 and ~1110

Aromatic C=C Stretch - - ~1600, ~1580

Aromatic C-H Bending - - ~710

Mass Spectrometry Data
Table 4: Comparative Mass Spectrometry Fragmentation

Parameter
Cholesteryl Isoamyl

Ether (Predicted)
Cholesteryl Oleate

Cholesteryl

Benzoate

Molecular Ion [M]⁺ m/z 456.8 m/z 651.1 m/z 490.8

Major Fragments

[M - C₅H₁₁O]⁺ (m/z

369, loss of

isoamyloxy group), [M

- C₅H₁₁]⁺ (m/z 385,

loss of isoamyl

radical), fragments

from the cholesterol

ring system.

[M - C₁₈H₃₃O₂]⁺ (m/z

369, loss of oleate

group), fragments

from the oleate chain

and cholesterol ring.

[M - C₇H₅O₂]⁺ (m/z

369, loss of benzoate

group), [C₇H₅O]⁺ (m/z

105, benzoyl cation),

fragments from the

cholesterol ring.

Common Fragment
m/z 369

(cholestadiene ion)

m/z 369

(cholestadiene ion)

m/z 369

(cholestadiene ion)
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

cholesterol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the cholesterol derivative in 0.5-0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-64 scans.

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g.,

1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically

used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl

or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr

pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC). Electrospray ionization (ESI) and atmospheric pressure chemical

ionization (APCI) are common ionization techniques for these molecules. For ESI, the

sample is typically dissolved in a mixture of chloroform and methanol.[4]
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Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined. For

cholesteryl esters, a characteristic fragment ion at m/z 369, corresponding to the

cholestadiene ion, is often observed upon collision-induced dissociation.[5]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

validation of a cholesterol derivative like cholesteryl isoamyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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